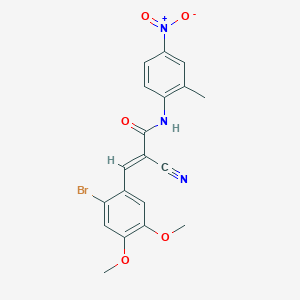

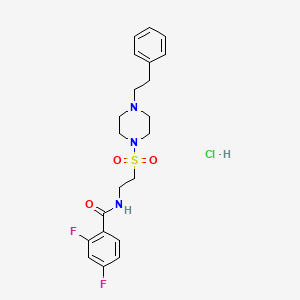

![molecular formula C19H13F6N5O3 B2780042 N-[(Z)-2-[4-(4-甲氧基苯基)-5-(三氟甲基)-1,2,4-三唑-3-基]-2-硝基乙烯基]-3-(三氟甲基)苯胺 CAS No. 400079-86-9](/img/structure/B2780042.png)

N-[(Z)-2-[4-(4-甲氧基苯基)-5-(三氟甲基)-1,2,4-三唑-3-基]-2-硝基乙烯基]-3-(三氟甲基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including a methoxyphenyl group, a trifluoromethyl group, a triazol group, and a nitroethenyl group . Each of these groups contributes to the overall properties of the compound.

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For example, the nitro group can undergo reduction to form an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of a trifluoromethyl group can increase the compound’s stability and change its reactivity .科学研究应用

Antibacterial Activity

3B-009: has demonstrated potent antibacterial activity against antibiotic-resistant Gram-positive bacteria. Researchers have found that it effectively inhibits bacterial growth and prevents the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis . Additionally, it eradicates preformed biofilms more effectively than the control antibiotic vancomycin. The compound’s low toxicity to cultured human embryonic kidney cells makes it a promising candidate for combating bacterial infections.

Antimicrobial Agents

As an antimicrobial agent, 3B-009 shows promise in tackling drug-resistant bacterial strains. Its effectiveness against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium highlights its potential in addressing challenging infections .

Mode of Action

Investigations into the mode of action reveal that 3B-009 affects bacterial cell function through a broad range of inhibitory effects. These findings suggest that it targets essential cellular processes, making it a valuable tool for understanding bacterial physiology .

Trifluoromethylation

The trifluoromethyl group in 3B-009 plays a crucial role in its biological activity. Trifluoromethylation is a powerful strategy in pharmaceuticals, agrochemicals, and materials science. Researchers continue to explore the impact of this functional group on the compound’s properties .

Optoelectronic Devices

An intriguing application involves 3B-009 as an “unusual charge transfer accelerator” in perovskite optoelectronic devices. Specifically, it interacts with monomolecular Cb-OMe (4,4’-(ortho-carborane)bis(N,N-bis(4-methoxyphenyl)aniline)) to enhance device performance .

Biofilm Prevention

Beyond its antibacterial properties, 3B-009 holds promise in preventing biofilm formation. Biofilms contribute to persistent infections, and compounds like 3B-009 may offer new avenues for combating biofilm-related diseases .

未来方向

属性

IUPAC Name |

N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F6N5O3/c1-33-14-7-5-13(6-8-14)29-16(27-28-17(29)19(23,24)25)15(30(31)32)10-26-12-4-2-3-11(9-12)18(20,21)22/h2-10,26H,1H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUIYFXSBKDQKN-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C(=CNC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)/C(=C/NC3=CC=CC(=C3)C(F)(F)F)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F6N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(Z)-2-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-(trifluoromethyl)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

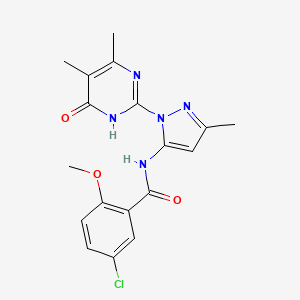

![N-(4-chlorobenzyl)-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2779962.png)

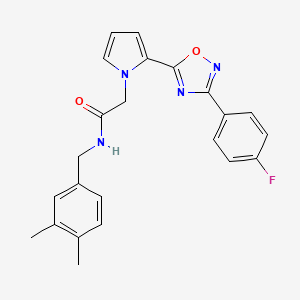

![2-(1-(4-(2-methoxyphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2779969.png)

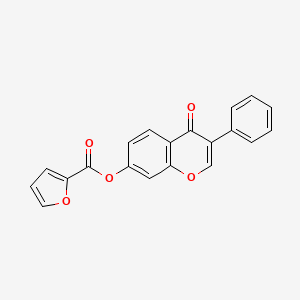

![N-(3-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2779972.png)

![4-[(3-Nitro-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B2779975.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2779976.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B2779977.png)